9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
Overview
Description
9-Benzyl-3,9-diazaspiro[55]undecane-2,4-dione is a heterocyclic compound with the molecular formula C₁₆H₂₀N₂O₂ This compound features a spirocyclic structure, which is characterized by two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione typically involves multi-step reactions. One common method starts with the precursor 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile. This compound is treated with sulfuric acid in water at 60°C for 8 hours, followed by heating at 100°C for 4 hours. The reaction mixture is then cooled, neutralized with sodium hydroxide, and extracted with dichloromethane to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions. For example, large-scale production might involve the use of concentrated sulfuric acid and controlled temperature conditions to ensure high yield and purity. The product is typically isolated by extraction and purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.
Biology
In biological research, this compound can be used to investigate the interactions of spirocyclic molecules with biological targets. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stable spirocyclic structure.
Mechanism of Action
The mechanism of action of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The diazaspiro moiety can interact with enzymes or receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
- This compound derivatives
- Other diazaspiro compounds
Uniqueness
Compared to other similar compounds, 9-Benzyl-3,9-diazaspiro[55]undecane-2,4-dione stands out due to its specific spirocyclic structure and the presence of the benzyl group
Properties
IUPAC Name |
9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-10-16(11-15(20)17-14)6-8-18(9-7-16)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOUQZZYZKEBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC(=O)C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297459 | |
Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189333-48-0 | |
Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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